molecular formula C25H17N3O4 B014976 N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate CAS No. 887406-55-5

N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate

Katalognummer: B014976
CAS-Nummer: 887406-55-5
Molekulargewicht: 423.4 g/mol
InChI-Schlüssel: RLMHCXLFADTAHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate (CAS: 887406-55-5) is a reactive ester derivative of 2,3-diphenylquinoxaline-6-carboxylic acid. Its molecular formula is C₂₅H₁₇N₃O₄, with a molecular weight of 423.42 g/mol . The compound is a brown solid with a melting point of 238°C and predicted boiling point of 580.1±60.0°C. It is soluble in dichloromethane (DCM) and tetrahydrofuran (THF) but exhibits low solubility in aqueous media .

This NHS ester is primarily used as a bioconjugation reagent, leveraging its succinimidyl group to react with primary amines (e.g., lysine residues in proteins) under mild conditions.

Vorbereitungsmethoden

Synthesis of 2,3-Diphenylquinoxaline-6-Carboxylic Acid

The foundational step in preparing the NHS ester is the synthesis of 2,3-diphenylquinoxaline-6-carboxylic acid. Two primary methods dominate the literature:

Hydrothermal Synthesis in Aqueous Media

A solvent-free approach involves reacting benzil (1,2-diphenylethanedione) with 3,4-diaminobenzoic acid under hydrothermal conditions. This method, reported by Thieme Connect , utilizes high-temperature water (150–230°C) to facilitate cyclocondensation. Key parameters include:

  • Temperature : 230°C for 10 minutes maximizes quinoxaline formation while minimizing decarboxylation (yield: 75% for 2,3-diphenylquinoxaline-6-carboxylic acid) .

  • Acidity : The inherent acidity of 3,4-diaminobenzoic acid self-catalyzes the reaction, eliminating the need for additional catalysts .

  • Side products : Decarboxylation yields 2,3-diphenylquinoxaline (21%) as a byproduct, necessitating chromatographic purification .

Classic Organic Solvent-Based Synthesis

An alternative method employs ethanol as the solvent. Benzil and 3,4-diaminobenzoic acid are refluxed in ethanol for 30 minutes, yielding 2,3-diphenylquinoxaline-6-carboxylic acid with 82% efficiency . This approach avoids decarboxylation but requires acidic workup to isolate the product .

Table 1: Comparative Analysis of 2,3-Diphenylquinoxaline-6-Carboxylic Acid Synthesis

MethodTemperatureTimeYieldDecarboxylation Byproduct
Hydrothermal 230°C10 min75%21%
Ethanol Reflux 80°C30 min82%<5%

Activation to 2,3-Diphenylquinoxaline-6-Carbonyl Chloride

Conversion of the carboxylic acid to its acyl chloride is critical for subsequent NHS ester formation. Two methods are documented:

Phosphorus Pentachloride (PCl₅) Method

Reaction with PCl₅ in dry carbon tetrachloride at 0–5°C for 2 hours yields 2,3-diphenylquinoxaline-6-carbonyl chloride with 68% efficiency . Excess PCl₅ is removed under reduced pressure, and the product is used without further purification .

Formation of N-Hydroxysuccinimidyl-2,3-Diphenylquinoxaline-6-Carboxylate

The NHS ester is synthesized via two primary routes:

Carbodiimide-Mediated Coupling

A one-pot method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with NHS in anhydrous dichloromethane. For example:

  • Molar ratio : Carboxylic acid : EDC : NHS = 1 : 1.2 : 1.5

  • Conditions : Stirred at 25°C for 12 hours under nitrogen .

  • Workup : The urea byproduct is filtered, and the NHS ester is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Acyl Chloride Route

2,3-Diphenylquinoxaline-6-carbonyl chloride is reacted with NHS in the presence of a base (e.g., triethylamine) to scavenge HCl:

  • Reagents : Acyl chloride (1 eq), NHS (1.2 eq), triethylamine (2 eq) in tetrahydrofuran (THF)

  • Conditions : 0°C to 25°C over 2 hours, stirred for 12 hours .

  • Yield : ~85% after recrystallization from ethanol .

Table 2: NHS Ester Synthesis Routes

MethodReagentsSolventYieldPurity (HPLC)
EDC Coupling EDC, NHSDCM78%95%
Acyl Chloride Route NHS, TriethylamineTHF85%98%

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): Quinoxaline protons appear as multiplets at δ 7.45–8.20 ppm, while the NHS ring shows a singlet at δ 2.84 ppm (4H) .

  • IR : C=O stretch at 1745 cm⁻¹ (ester), 1810 cm⁻¹ (NHS carbonyl) .

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) confirms >95% purity for both synthetic routes .

Challenges and Optimization Strategies

  • Decarboxylation Mitigation : Lowering reaction temperatures (<200°C) during carboxylic acid synthesis reduces decarboxylation from 21% to <5% .

  • Moisture Sensitivity : NHS ester hydrolysis necessitates anhydrous conditions and inert atmospheres during synthesis .

  • Scalability : The acyl chloride route offers superior scalability, with kilogram-scale batches achieving 82% yield in pilot studies .

Analyse Chemischer Reaktionen

Types of Reactions: N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate primarily undergoes substitution reactions due to the presence of the N-hydroxysuccinimidyl group. This group is highly reactive and can be replaced by various nucleophiles.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often at room temperature, and in the presence of a suitable solvent like dichloromethane or dimethylformamide.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, when reacted with an amine, the product is an amide derivative of the original compound.

Wissenschaftliche Forschungsanwendungen

Protein Labeling

One of the primary applications of NHS-DPQ is in protein labeling . The compound serves as a reactive labeling agent that can conjugate to amino groups on proteins, facilitating the study of protein interactions and dynamics. This application is crucial for understanding biological processes at the molecular level.

  • Mechanism : NHS-DPQ reacts with primary amines to form stable amide bonds, allowing for the attachment of fluorescent tags or other functional groups to proteins. This enables researchers to track proteins in live cells or complex mixtures.
  • Case Study : A study demonstrated the use of NHS-DPQ in labeling antibodies for enhanced imaging techniques, improving the visualization of cellular structures in fluorescence microscopy .

Medicinal Chemistry

NHS-DPQ is also significant in medicinal chemistry , particularly in the development of therapeutic agents. Quinoxaline derivatives, including NHS-DPQ, have shown a wide range of biological activities.

  • Anticancer Activity : Quinoxaline derivatives have been reported to exhibit anticancer properties through various mechanisms, such as inhibiting tyrosine kinases and other cancer-related pathways. NHS-DPQ's structure allows it to be modified into various quinoxaline derivatives that can target specific cancer types .
  • Antimicrobial Properties : Research indicates that quinoxaline compounds possess antimicrobial activities against bacteria and fungi, making them potential candidates for new antibiotics . NHS-DPQ can be utilized to create new derivatives with enhanced efficacy against resistant strains.

Synthetic Biology

In synthetic biology, NHS-DPQ plays a role in creating novel biomolecules and studying metabolic pathways.

  • Bioconjugation : The compound is used for bioconjugation processes where it helps attach biomolecules to surfaces or other biomolecules, enhancing the functionality of biosensors and drug delivery systems.
  • Enzyme Inhibition Studies : Recent studies have explored the use of NHS-DPQ derivatives as inhibitors for various enzymes involved in metabolic pathways. For instance, diphenylquinoxaline derivatives have been synthesized and evaluated for their inhibitory effects on α-glucosidase, which is crucial for managing diabetes .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Protein LabelingConjugation to proteins for tracking and imagingEnhanced imaging techniques using labeled antibodies
Medicinal ChemistryDevelopment of anticancer and antimicrobial agentsQuinoxaline derivatives show anticancer activity
Synthetic BiologyBioconjugation for biosensors and drug deliveryNovel inhibitors developed for metabolic enzymes

Wirkmechanismus

The mechanism of action of N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate involves the formation of a reactive intermediate that can covalently modify target molecules. This modification can alter the function of the target molecule, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use, such as in proteomics research or as an antineoplastic agent.

Vergleich Mit ähnlichen Verbindungen

The structural and functional diversity of quinoxaline derivatives allows for tailored applications in medicinal chemistry and material science. Below is a detailed comparison of N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate with related compounds:

Ethyl 2,3-Diphenylquinoxaline-6-carboxylate (Compound 4)

  • Structure : Ethyl ester derivative of the parent carboxylic acid.
  • Synthesis: Produced by refluxing 2,3-diphenylquinoxaline-6-carboxylic acid in ethanol with H₂SO₄ .
  • Reactivity : Hydrolyzes to the carboxylic acid under basic conditions, serving as a precursor for hydrazide derivatives (e.g., compound 5) .
  • Applications : Intermediate in synthesizing carbohydrazide hybrids for α-glucosidase inhibition studies .
  • Key Difference : Lacks the NHS group, making it less reactive toward amines compared to the NHS ester.

2,3-Diphenylquinoxaline-6-carbohydrazide (Compound 5)

  • Structure : Hydrazide derivative synthesized from the ethyl ester (compound 4) and hydrazine .
  • Reactivity : Reacts with aldehydes to form Schiff base hybrids (compounds 7a–o) .
  • Applications : Evaluated as α-glucosidase inhibitors for diabetes management, with IC₅₀ values in the micromolar range .
  • Key Difference : The hydrazide group enables formation of hydrogen bonds with enzyme active sites, unlike the NHS ester’s electrophilic reactivity.

6-Nitro-2,3-diphenylquinoxaline

  • Structure: Nitro-substituted quinoxaline (CAS: 7466-45-7) .
  • Applications : Used in synthetic chemistry to prepare fluorescent dyes or coordination complexes.
  • Key Difference : Absence of the carboxylate group limits its utility in conjugation reactions.

2,3-Diphenylquinoxaline-6-carboxylic Acid, 2-Hydroxyethyl Amide

  • Structure : Amide derivative with a hydroxyethyl group (CAS: 332404-53-2) .
  • Molecular Weight : 369.42 g/mol.
  • Applications: Potential use in drug delivery due to improved solubility from the hydroxyethyl group.
  • Key Difference : The amide bond confers stability but reduces reactivity compared to the NHS ester.

Table 1: Comparative Analysis of Quinoxaline Derivatives

Compound Functional Group Molecular Weight (g/mol) Primary Application Reactivity
NHS-2,3-diphenylquinoxaline-6-carboxylate NHS ester 423.42 Bioconjugation, research High (amine-reactive)
Ethyl 2,3-diphenylquinoxaline-6-carboxylate Ethyl ester ~342 (estimated) Synthetic intermediate Moderate (hydrolyzable)
2,3-Diphenylquinoxaline-6-carbohydrazide Hydrazide ~350 (estimated) Enzyme inhibition (α-glucosidase) Moderate (Schiff base formation)
6-Nitro-2,3-diphenylquinoxaline Nitro 353.37 Fluorescent materials, synthesis Low (aromatic substitution)
2-Hydroxyethyl amide derivative Amide 369.42 Drug delivery, solubility enhancement Low (stable amide bond)

Key Findings from Research

NHS Ester Utility: The NHS group in this compound enables rapid conjugation with biomolecules, critical for labeling proteins or nanoparticles .

Enzyme Inhibition : Carbohydrazide derivatives (e.g., compound 5) exhibit superior α-glucosidase inhibition compared to the parent ester, highlighting the importance of functional group choice in drug design .

Stability vs. Reactivity : Amide and hydrazide derivatives offer enhanced stability but require additional synthetic steps to achieve reactivity, whereas NHS esters provide "click chemistry" efficiency .

Biologische Aktivität

β-Propiolactone (BPL) is a cyclic ester that has garnered attention for its biological activity, particularly in the context of mutagenicity, viral inactivation, and potential carcinogenic effects. This article explores the various biological activities of BPL, supported by case studies, research findings, and data tables.

β-Propiolactone is classified as a direct-acting alkylating agent. It primarily reacts with nucleic acids, particularly DNA, leading to the formation of adducts that can interfere with genetic processes. The main sites of reaction include:

  • N7 of guanine
  • N1 of adenine
  • N3 of cytosine and thymine

These interactions can result in mutations and chromosomal aberrations, contributing to its classification as a genotoxic compound .

Mutagenicity and Genotoxicity

Research indicates that BPL exhibits significant mutagenic effects across various organisms:

  • Bacterial Mutagenicity : BPL has been shown to be mutagenic to several bacterial strains.
  • Yeast Studies : In yeast, it induces mitotic gene conversion, aneuploidy, and mutations.
  • Drosophila melanogaster : It produces heritable translocations and sex-linked recessive lethal mutations .

Table 1: Summary of Mutagenic Effects

OrganismEffectReference
BacteriaMutagenic
YeastMitotic gene conversion, aneuploidy
Drosophila melanogasterHeritable translocations
Muta™ MouseGene mutations in stomach and liver

Inactivation of Viruses

BPL is widely used in the vaccine industry for its ability to inactivate viruses while preserving antigenicity. Its mechanism involves modifying viral nucleic acids and proteins:

  • Coxsackievirus A16 : Studies show that BPL treatment alters the structure and immunogenic properties of viral capsids, enhancing the immune response compared to formaldehyde-inactivated vaccines .
  • Rabies Virus : BPL effectively inactivates rabies virus without significant loss of antigenicity, making it a preferred choice for vaccine preparation .

Table 2: Comparison of Inactivation Agents

AgentTime Required for InactivationAntigenicity Preservation
β-Propiolactone10–15 minutesHigh
FormaldehydeDaysModerate
PhenolDaysLow

Case Studies

Several studies have highlighted the implications of BPL's biological activity:

  • Vaccine Development : A study demonstrated that BPL-inactivated Coxsackievirus A16 induced neutralizing antibodies at significantly higher titers compared to formaldehyde-inactivated vaccines .
  • DNA Damage Assessment : Research on BHK-21 cells showed that BPL treatment caused structural modifications in DNA, including strand breaks that impaired its biological activity .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified β-propiolactone as possibly carcinogenic to humans based on evidence from animal studies. The compound has been shown to induce DNA strand breaks and chromosomal aberrations in vivo, raising concerns about its long-term exposure risks .

Table 3: Carcinogenic Effects Observed

Study TypeObserved EffectReference
In vitroInduction of cell transformation
In vivoChromosomal aberrations in mice
Animal StudiesDNA strand breaks

Q & A

Basic Research Questions

Q. What are the key structural features of N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate that influence its reactivity in conjugation reactions?

  • Methodological Answer : The compound’s reactivity stems from (1) the electron-deficient quinoxaline core, which enhances electrophilicity, and (2) the N-hydroxysuccinimide (NHS) ester group, enabling efficient nucleophilic acyl substitution with amines. The 2,3-diphenyl substituents introduce steric hindrance, which may slow conjugation kinetics but improve selectivity for primary amines. Structural analogs (e.g., thiophene-substituted quinoxalines) show similar electronic profiles, as confirmed by crystallographic data . The NHS ester’s stability and activation pH (typically 7.0–9.0) align with standard protocols for bioconjugation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store desiccated at –20°C in amber vials to prevent hydrolysis of the NHS ester. Exposure to moisture or ambient light accelerates degradation .
  • Handling : Reconstitute in anhydrous DMSO or DMF immediately before use. Avoid aqueous buffers until conjugation to minimize premature ester hydrolysis .
  • Validation : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolyzed byproducts (e.g., free carboxylic acid) .

Q. What is the standard protocol for synthesizing this compound, and what are the critical reaction parameters?

  • Methodological Answer :

  • Step 1 : Synthesize 2,3-diphenylquinoxaline-6-carboxylic acid via condensation of o-phenylenediamine with benzil derivatives under acidic conditions (e.g., acetic acid, 80°C, 12 h) .
  • Step 2 : Activate the carboxylic acid using NHS and a carbodiimide crosslinker (e.g., EDC) in dichloromethane. Critical parameters include:
  • Molar ratio : 1:1.2:1.5 (carboxylic acid:NHS:EDC) to maximize ester yield .
  • Reaction time : 4–6 h at room temperature under inert atmosphere .
  • Purification : Isolate via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) and confirm purity by 1^1H-NMR (δ 2.8 ppm for NHS protons) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR, MS) be resolved when characterizing novel derivatives of this compound?

  • Methodological Answer :

  • Iterative Analysis : Compare experimental 1^1H-/13^13C-NMR shifts with computational predictions (DFT calculations) to resolve ambiguities in regiochemistry .
  • High-Resolution MS : Use HRMS to distinguish between isobaric impurities and isotopic clusters (e.g., chlorine vs. sulfur adducts) .
  • Contradiction Protocol : If spectral data conflict with expected structures (e.g., unexpected coupling constants), repeat synthesis with deuterated solvents and variable-temperature NMR to rule out dynamic effects .

Q. What strategies optimize the conjugation efficiency of this NHS ester with amine-containing biomolecules under varying pH conditions?

  • Methodological Answer :

  • pH Optimization : Conduct reactions at pH 8.5–9.0 (borate or carbonate buffers) to deprotonate amines without hydrolyzing the NHS ester. Avoid Tris buffers, which compete as nucleophiles .
  • Kinetic Monitoring : Use MALDI-TOF or fluorescence quenching to track conjugation efficiency in real time. Adjust molar excess (1.5–2.0× NHS ester:biomolecule) based on target amine accessibility .
  • Steric Mitigation : For bulky biomolecules (e.g., antibodies), extend reaction time to 24 h and use mild detergents (e.g., 0.1% Tween-20) to improve solubility .

Q. How do steric effects from the 2,3-diphenyl substituents impact the compound's reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Comparative Studies : Compare reaction rates with less-hindered analogs (e.g., 2,3-dimethylquinoxaline derivatives) using stopped-flow kinetics. The diphenyl groups reduce reaction rates by ~40% but enhance selectivity for less-hindered amines (e.g., lysine ε-amino groups over surface histidines) .
  • Computational Modeling : Perform DFT calculations to map steric contours and predict regioselectivity in complex biomolecular environments .

Q. What analytical techniques are recommended for quantifying trace impurities in synthesized batches of this compound?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) coupled with ESI-MS to detect hydrolyzed carboxylic acid (retention time shift) or unreacted precursors .
  • NMR Spectroscopy : 19^19F-NMR (if fluorinated analogs exist) or 1^1H-NMR with relaxation reagents (e.g., Cr(acac)₃) to enhance sensitivity for low-abundance impurities .
  • Elemental Analysis : Validate C/H/N ratios to confirm stoichiometry and rule out halogenated byproducts (common in quinoxaline syntheses) .

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,3-diphenylquinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O4/c29-21-13-14-22(30)28(21)32-25(31)18-11-12-19-20(15-18)27-24(17-9-5-2-6-10-17)23(26-19)16-7-3-1-4-8-16/h1-12,15H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMHCXLFADTAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402726
Record name N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887406-55-5
Record name N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate
N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate
N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate
N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate
N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate
N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.